Epinephrine

Description

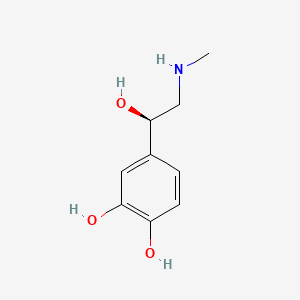

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022986 | |

| Record name | (-)-Epinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epinephrine appears as white to nearly-white microcrystalline powder or granules. Odorless. Melting point 211-212 °C. Aqueous solutions are slightly alkaline. Slightly bitter, numbing taste., Solid | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), less than 0.1 mg/mL at 64° F, Very slightly soluble in alcohol. Readily soluble in aqueous solutions of mineral acids, NaOH, and KOH. Insoluble in aqueous solutions of ammonia and of the alkali carbonates. Insoluble in chloroform, ether, acetone, oils., Very slightly soluble in alcohol., Insoluble in ethanol; soluble in acetic acid, In water, 180 mg/L at 20 °C, 0.18 mg/mL | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Adrenalone /SRP: Adrenalone is the keto form of epinephrine/, 2-(benzylmethylamino)-1-(3,4-dihydroxyphenyl)ethanone, Noradrenaline | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown (in air), Minute crystals, gradually browning on exposure to liaght and air, Light brown or nearly white crystalline powder, Colorless microcrystals, White to nearly white, microcrystalline powder or granules. | |

CAS No. |

51-43-4 | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Epinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epinephrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKH834O4BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

412 to 414 °F (NTP, 1992), 211.5 °C, MP: 211-212 °C, approximately 215 °C with decomposition when heated rapidly | |

| Record name | EPINEPHRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPINEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Orchestration of "Fight-or-Flight": An In-Depth Technical Guide to the Regulation of Epinephrine Biosynthesis in the Adrenal Medulla

Abstract

Epinephrine, the primary hormone of the "fight-or-flight" response, is synthesized in the chromaffin cells of the adrenal medulla through a tightly regulated enzymatic pathway. The synthesis and secretion of epinephrine are critical for maintaining homeostasis and responding to stress.[1] This guide provides a comprehensive technical overview of the molecular mechanisms governing the epinephrine biosynthesis pathway. We will delve into the multi-layered regulation of the key enzymes—Tyrosine Hydroxylase (TH), Dopamine β-hydroxylase (DBH), and Phenylethanolamine N-methyltransferase (PNMT)—encompassing short-term allosteric and post-translational modifications, and long-term transcriptional control. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital physiological process.

Introduction: The Adrenal Medulla as a Crucial Neuroendocrine Hub

The adrenal medulla is a specialized neuroendocrine tissue composed of chromaffin cells, which are modified postganglionic sympathetic neurons.[2][3] These cells are the primary source of circulating catecholamines, with epinephrine comprising about 80% of the output in humans.[4] The synthesis of epinephrine is not a static process but is dynamically regulated by both neural inputs and hormonal signals, ensuring a rapid and appropriate response to physiological demands such as stress, exercise, and hypoglycemia.[4][5] A thorough understanding of this regulatory network is paramount for developing therapeutic strategies for a range of pathologies, including hypertension, heart disease, and stress-related disorders.

The Epinephrine Biosynthesis Pathway: A Four-Step Enzymatic Cascade

The conversion of the amino acid L-tyrosine to epinephrine involves a series of four enzymatic reactions that take place in the cytoplasm and specialized chromaffin granules of the adrenal medullary cells.

Tyrosine Hydroxylase (TH): The Rate-Limiting Step

The pathway begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), catalyzed by Tyrosine Hydroxylase (TH).[6] This is the rate-limiting step in catecholamine synthesis, making TH a primary target for regulation.[6][7]

DOPA Decarboxylase (DDC): From L-DOPA to Dopamine

L-DOPA is rapidly converted to dopamine by the cytosolic enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase).[7]

Dopamine β-Hydroxylase (DBH): Synthesis of Norepinephrine

Dopamine is actively transported into chromaffin granules, where it is converted to norepinephrine by Dopamine β-hydroxylase (DBH).[7][8] This enzyme is unique among the catecholamine biosynthetic enzymes as it is released along with catecholamines during sympathoadrenal activation.[9]

Phenylethanolamine N-methyltransferase (PNMT): The Final Conversion to Epinephrine

Norepinephrine is transported back into the cytoplasm, where it is methylated to form epinephrine by Phenylethanolamine N-methyltransferase (PNMT).[10] This final, crucial step is largely restricted to the adrenal medulla due to the high local concentration of glucocorticoids required to induce PNMT expression.[7][11]

Diagram 1: The Epinephrine Biosynthesis Pathway

A simplified overview of the enzymatic conversion of L-tyrosine to epinephrine.

Multi-level Regulation of Epinephrine Synthesis

The regulation of epinephrine biosynthesis occurs at multiple levels to allow for both rapid, short-term responses and sustained, long-term adaptations.

Short-Term Regulation: Allosteric Control and Post-Translational Modifications

Acute demands for epinephrine are met by mechanisms that rapidly increase the activity of pre-existing enzymes.

-

Feedback Inhibition of Tyrosine Hydroxylase: TH is subject to feedback inhibition by catecholamines, including dopamine and norepinephrine, which compete with the binding of the tetrahydrobiopterin cofactor.[6][7]

-

Phosphorylation-Mediated Activation of TH: Neural stimulation of the adrenal medulla leads to an influx of Ca2+ and an increase in cyclic AMP (cAMP), activating protein kinases such as PKA and Ca2+/calmodulin-dependent protein kinases.[12] Phosphorylation of TH, particularly at Ser40, relieves feedback inhibition and increases its catalytic activity.[6][7]

Long-Term Regulation: Transcriptional Control of Enzyme Expression

Sustained stress necessitates an increase in the synthetic capacity of the adrenal medulla, which is achieved through the transcriptional upregulation of the genes encoding the biosynthetic enzymes.

The anatomical proximity of the adrenal cortex and medulla is physiologically significant. The high concentration of glucocorticoids (like cortisol in humans) flowing from the cortex to the medulla via an intra-adrenal portal system is essential for epinephrine synthesis.[11][13]

-

Induction of PNMT: Glucocorticoids are the primary inducers of PNMT gene expression.[11][14] They bind to the glucocorticoid receptor (GR), which then translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the PNMT promoter, driving transcription.[15] Hypophysectomy, which eliminates ACTH-stimulated glucocorticoid release, leads to a dramatic decrease in PNMT activity and epinephrine levels, a condition that can be reversed by the administration of ACTH or glucocorticoids.[16][17][18]

-

Regulation of DBH and TH: Glucocorticoids can also increase the mRNA levels of DBH and TH, although their effect on PNMT is more pronounced.[6][19]

The sympathetic nervous system, through the release of acetylcholine from preganglionic fibers, provides the primary neural stimulus for both the secretion and long-term synthesis of catecholamines.[4][5][20]

-

Trans-synaptic Induction of TH and DBH: Stimulation of nicotinic cholinergic receptors on chromaffin cells leads to depolarization, Ca2+ influx, and activation of second messenger systems, including the cAMP/PKA and MAPK pathways.[12] These signaling cascades converge on the nucleus to activate transcription factors that drive the expression of the TH and DBH genes.[12][21]

-

Neural Regulation of PNMT: While hormonal control is dominant, neural stimuli also contribute to the regulation of PNMT gene expression.[21] Cholinergic agents can influence the binding of nuclear proteins to the PNMT promoter.[21]

Diagram 2: Key Signaling Pathways Regulating PNMT Gene Expression

Sources

- 1. Epinephrine biosynthesis: hormonal and neural control during stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Adrenal Glands | Anatomy and Physiology II [courses.lumenlearning.com]

- 3. Adrenal medulla - Wikipedia [en.wikipedia.org]

- 4. Adrenal Medullary Hormones [vivo.colostate.edu]

- 5. Adrenal Gland Function: What Do the Adrenal Glands Do? [adrenal.com]

- 6. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. DBH gene: MedlinePlus Genetics [medlineplus.gov]

- 9. Regulation and inheritance of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PNMT - Creative Enzymes [creative-enzymes.com]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of tyrosine hydroxylase gene expression in depolarized non-transformed bovine adrenal medullary cells: second messenger systems and promoter mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GLUCOCORTICOID TREATMENT—EFFECT ON ADRENAL MEDULLARY CATECHOLAMINE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of phenylethanolamine N-methyltransferase (PNMT) mRNA in the rat adrenal medulla by corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of the phenylethanolamine N-methyltransferase gene in the adrenal gland of the spontaneous hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Control of epinephrine synthesis in the adrenal medulla by the adrenal cortex: hormonal specificity and dose-response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of expression of dopamine beta-hydroxylase in PC12 cells by glucocorticoids and cyclic AMP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Physiology, Adrenal Gland - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Neural regulation of phenylethanolamine N-methyltransferase (PNMT) gene expression in bovine chromaffin cells differs from other catecholamine enzyme genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of a Fleeting Messenger: An In-depth Technical Guide to Epinephrine's Role as a Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine, also known as adrenaline, has a well-established role as a hormone in the body's "fight-or-flight" response.[1] However, its function as a neurotransmitter in the central nervous system, though less widespread than that of norepinephrine, is critical for modulating various physiological and cognitive processes, including attention, focus, and metabolism.[1][2] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning epinephrine's action as a neurotransmitter. We will delve into its synthesis, vesicular storage, and synaptic release, followed by a detailed examination of its interaction with adrenergic receptors and the subsequent intracellular signaling cascades. Furthermore, this guide will present detailed, field-proven experimental protocols for the robust investigation of each stage of epinephrine neurotransmission, offering a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target the adrenergic system.

The Life of a Signal: Biosynthesis, Storage, and Release of Epinephrine

The journey of epinephrine as a neurotransmitter begins with its synthesis from its precursor, norepinephrine, a process that distinguishes adrenergic neurons from their noradrenergic counterparts. This section will elucidate the enzymatic conversion, vesicular packaging, and activity-dependent release of epinephrine.

The Final Step: Synthesis of Epinephrine

The synthesis of epinephrine is the final step in the catecholamine biosynthetic pathway. It occurs in the cytoplasm of a specific subset of neurons and in the chromaffin cells of the adrenal medulla.[3][4] The key enzyme responsible for the conversion of norepinephrine to epinephrine is phenylethanolamine N-methyltransferase (PNMT) .[5][6]

-

Precursor Dynamics: Norepinephrine is synthesized from dopamine within synaptic vesicles by the enzyme dopamine-β-hydroxylase.[3][7] For its conversion to epinephrine, norepinephrine must be transported out of these vesicles and into the cytoplasm.[4][7]

-

The Role of PNMT: In the cytoplasm, PNMT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of norepinephrine, yielding epinephrine.[5][8] The expression of PNMT is a defining feature of adrenergic neurons and is tightly regulated, in part by glucocorticoids.[6][9]

Secure Storage: The Vesicular Monoamine Transporter (VMAT)

Once synthesized, epinephrine is transported back into synaptic vesicles for storage, a critical step that protects it from degradation by cytoplasmic enzymes like monoamine oxidase (MAO) and ensures its availability for regulated release.[10][11] This process is mediated by the vesicular monoamine transporter (VMAT) .[12][13]

-

VMAT Function: VMATs are responsible for the uptake of cytosolic monoamines, including epinephrine, into synaptic vesicles.[12][13] This transport is an active process, driven by a proton gradient established by a vesicular H+-ATPase.[13] The current model suggests that the efflux of two protons is coupled with the influx of one monoamine molecule.[13]

-

VMAT Isoforms: There are two main isoforms of VMAT: VMAT1 and VMAT2. VMAT2 is the primary isoform found in the central nervous system.[12][14] The efficiency of VMAT2 in packaging epinephrine is crucial for maintaining adequate neurotransmitter stores and for the quantal release of epinephrine into the synapse.[11][14]

The Message Sent: Synaptic Release of Epinephrine

The release of epinephrine from the presynaptic terminal is a tightly regulated, calcium-dependent process initiated by the arrival of an action potential.

-

Depolarization and Calcium Influx: An action potential depolarizes the presynaptic membrane, leading to the opening of voltage-gated calcium channels. The subsequent influx of Ca2+ into the terminal is the direct trigger for vesicle fusion.

-

Vesicular Fusion and Exocytosis: The increase in intracellular calcium concentration facilitates the interaction of SNARE proteins on the vesicle and presynaptic membranes, leading to the fusion of the synaptic vesicle with the neuronal membrane and the release of epinephrine into the synaptic cleft.

-

Modulation of Release: The release of epinephrine can be modulated by presynaptic autoreceptors. For instance, activation of presynaptic α2-adrenergic receptors can inhibit further epinephrine release, constituting a negative feedback mechanism.[15][16] Conversely, presynaptic β-adrenergic receptors may facilitate norepinephrine and potentially epinephrine release.[17][18]

Diagram: Epinephrine Lifecycle in the Adrenergic Neuron

Caption: The lifecycle of epinephrine in an adrenergic neuron, from synthesis to synaptic release.

Receiving the Signal: Adrenergic Receptors and Signal Transduction

Upon its release into the synaptic cleft, epinephrine exerts its effects by binding to and activating adrenergic receptors on the postsynaptic membrane. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are broadly classified into two main types: alpha (α) and beta (β) receptors, each with several subtypes.[19][20] Epinephrine can activate both α- and β-adrenergic receptors.[21][22]

Adrenergic Receptor Subtypes

The differential expression and coupling of adrenergic receptor subtypes to various G-proteins underlie the diverse physiological responses to epinephrine.

| Receptor Subtype | Primary G-Protein Coupling | Second Messenger Pathway |

| α1 (α1A, α1B, α1D) | Gq | ↑ Inositol trisphosphate (IP3), Diacylglycerol (DAG), Ca2+ |

| α2 (α2A, α2B, α2C) | Gi | ↓ Cyclic AMP (cAMP) |

| β1 | Gs | ↑ Cyclic AMP (cAMP) |

| β2 | Gs | ↑ Cyclic AMP (cAMP) |

| β3 | Gs | ↑ Cyclic AMP (cAMP) |

Table 1: Adrenergic Receptor Subtypes and their Primary Signaling Pathways.[16][19][23][24]

Signal Transduction Cascades

The binding of epinephrine to its receptor initiates a conformational change that activates a heterotrimeric G-protein, leading to the production of second messengers and the activation of downstream signaling cascades.

-

α1-Adrenergic Receptors (Gq-coupled):

-

Epinephrine binding to α1 receptors activates the Gq protein.

-

The activated α-subunit of Gq stimulates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various target proteins, leading to a cellular response.[16]

-

-

α2-Adrenergic Receptors (Gi-coupled):

-

Epinephrine binding to α2 receptors activates the Gi protein.

-

The activated α-subunit of Gi inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[16]

-

The reduced cAMP levels lead to decreased activity of protein kinase A (PKA).

-

-

β-Adrenergic Receptors (Gs-coupled):

-

Epinephrine binding to β receptors activates the Gs protein.

-

The activated α-subunit of Gs stimulates adenylyl cyclase.[25]

-

Adenylyl cyclase converts ATP to cAMP.[25]

-

cAMP acts as a second messenger, activating protein kinase A (PKA).[26]

-

PKA then phosphorylates specific cellular proteins, such as enzymes and transcription factors, to elicit a physiological response, such as glycogenolysis in muscle cells.[26][27][28] The signaling cascade initiated by epinephrine is an example of signal amplification, where a single hormone molecule can lead to the production of millions of product molecules.[29]

-

Diagram: Adrenergic Receptor Signaling Pathways

Caption: Signal transduction pathways activated by epinephrine binding to α and β adrenergic receptors.

Silencing the Signal: Termination of Epinephrine Neurotransmission

The action of epinephrine in the synaptic cleft is terminated by several mechanisms to ensure the precise temporal control of signaling.

-

Reuptake: The primary mechanism for the termination of catecholamine signaling is reuptake into the presynaptic neuron via the norepinephrine transporter (NET). Although named for norepinephrine, NET also transports epinephrine. Once back in the cytoplasm, epinephrine can be re-packaged into vesicles by VMAT2 or degraded by MAO.[30]

-

Enzymatic Degradation: Epinephrine that is not taken up can be degraded by enzymes in the synaptic cleft or in surrounding cells. The two main enzymes involved are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).

-

Diffusion: Epinephrine can also simply diffuse away from the synaptic cleft, contributing to its clearance.

In the Laboratory: Experimental Protocols for Studying Epinephrine Neurotransmission

A thorough understanding of the molecular mechanisms of epinephrine neurotransmission relies on a variety of sophisticated experimental techniques. This section provides an overview and detailed protocols for some of the most critical methods.

Measuring Epinephrine Release: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing insights into the pharmacodynamic effects of drugs.[14][27]

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., hypothalamus).

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to maintain patency and allow the animal to recover for at least 48-72 hours.[27]

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.[27]

-

Connect the probe's inlet to a perfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[27]

-

Allow a stabilization period of at least 1-2 hours.[27]

-

-

Sample Collection and Analysis:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.[27]

-

Administer the experimental treatment (e.g., a drug or a behavioral stimulus).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of epinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.[18]

-

At the end of the experiment, verify the placement of the microdialysis probe histologically.[27]

-

Characterizing Adrenergic Receptors: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the density (Bmax) and affinity (Kd) of receptors in a given tissue or cell preparation.[17][30]

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation:

-

Homogenize the tissue of interest (e.g., brain region) in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Assay:

-

In a series of tubes, incubate a constant concentration of a non-selective radioligand (e.g., [125I]-cyanopindolol for β-receptors) and a constant amount of membrane preparation with increasing concentrations of a subtype-selective unlabeled competitor (e.g., a β1- or β2-selective antagonist).[4][31]

-

Include a tube with a high concentration of a non-selective antagonist to determine non-specific binding.

-

Incubate the tubes at a specific temperature for a set period to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Analyze the resulting biphasic inhibition curve using a non-linear regression analysis to determine the proportion of each receptor subtype and the affinity of the competitor for each subtype.[31]

-

Quantifying Second Messengers

4.3.1. Measuring Intracellular Calcium (for Gq-coupled α1 receptors)

Fluorescent calcium indicators are widely used to monitor changes in intracellular calcium concentration following GPCR activation.[16][26]

Experimental Protocol: Fluorometric Calcium Assay

-

Cell Culture and Dye Loading:

-

Fluorescence Measurement:

-

Data Analysis:

-

Quantify the increase in fluorescence, which is proportional to the increase in intracellular calcium concentration.

-

Analyze the kinetics of the calcium response (e.g., peak amplitude, time to peak).

-

4.3.2. Measuring cAMP (for Gs- and Gi-coupled β and α2 receptors)

A variety of methods are available to measure changes in intracellular cAMP levels, including immunoassays and FRET-based biosensors.[22][33][34]

Experimental Protocol: cAMP Immunoassay (ELISA)

-

Cell Culture and Stimulation:

-

Culture cells expressing the adrenergic receptor of interest in a multi-well plate.

-

Treat the cells with the agonist (epinephrine) and a phosphodiesterase inhibitor (to prevent cAMP degradation) for a specific time.

-

-

Cell Lysis and Assay:

-

Lyse the cells to release the intracellular contents.

-

Perform a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions. In this assay, the cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites.

-

-

Detection and Quantification:

-

The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.

-

Measure the signal (e.g., colorimetric or chemiluminescent) and calculate the concentration of cAMP in the samples based on a standard curve.[22]

-

Analyzing Protein Phosphorylation

Western blotting with phospho-specific antibodies is a widely used technique to detect the phosphorylation of specific proteins in a signaling cascade.[12][35][36]

Experimental Protocol: Western Blot for Phosphorylated Proteins

-

Sample Preparation:

-

Treat cells with epinephrine for various time points.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

Gel Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with a protein-rich solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that is converted into a light-emitting product by the enzyme on the secondary antibody.

-

Detect the light signal using a digital imager or X-ray film. The intensity of the signal is proportional to the amount of phosphorylated protein.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the target protein, regardless of its phosphorylation state.[25][35]

-

Conclusion and Future Directions

The molecular mechanisms governing epinephrine's role as a neurotransmitter are complex and multifaceted, involving a precise interplay of synthesis, storage, release, receptor binding, and signal transduction. The experimental techniques outlined in this guide provide a robust framework for dissecting these processes, offering valuable tools for both basic research and drug discovery.

Future research will likely focus on several key areas. The development of novel fluorescent probes will enable the real-time visualization of epinephrine dynamics in living organisms with high spatiotemporal resolution.[29] Furthermore, advances in phosphoproteomics and systems biology will provide a more comprehensive understanding of the signaling networks regulated by epinephrine. A deeper understanding of the distinct roles of different adrenergic receptor subtypes in various brain circuits will be crucial for the development of more selective and effective therapeutics for a range of neurological and psychiatric disorders.

References

-

Cleveland Clinic. (2022, March 27). Epinephrine (Adrenaline): What It Is, Function, Deficiency & Side Effects. [Link]

-

Healthline. (2022, January 6). What's the Difference Between Epinephrine and Norepinephrine?. [Link]

-

Medical News Today. (2022, May 10). What to know about epinephrine and norepinephrine. [Link]

-

Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase. [Link]

-

Khan Academy. (n.d.). Response to a signal. [Link]

-

Zhu, J., & Li, Y. (2012). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Current medicinal chemistry, 19(36), 6173–6191. [Link]

-

Pupo, A. S., & Minneman, K. P. (2001). Adrenergic pharmacology: focus on the central nervous system. Current opinion in pharmacology, 1(1), 47–52. [Link]

-

Langer, S. Z. (1981). Presynaptic regulation of the release of catecholamines. Pharmacological reviews, 32(4), 337–362. [Link]

-

AK Lectures. (n.d.). Epinephrine Signal Transduction Pathway. [Link]

-

Drugs.com. (2024, September 26). Norepinephrine vs epinephrine: what's the difference?. [Link]

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

-

Henley, C. (n.d.). Neurotransmitter Synthesis and Storage. In Introduction to Neurobiology. [Link]

-

Gusovsky, F. (2001). Measurement of second messengers in signal transduction: cAMP and inositol phosphates. Current protocols in neuroscience, Chapter 7, Unit 7.12. [Link]

-

Grokipedia. (n.d.). Phenylethanolamine N-methyltransferase. [Link]

-

ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... [Link]

-

Starke, K., Endo, T., & Taube, H. D. (1975). Physiological and pharmacological aspects of adrenergic receptor classification. Naunyn-Schmiedeberg's archives of pharmacology, 291(1), 55–78. [Link]

-

Tadi, P., & Lui, F. (2024). Physiology, Catecholamines. In StatPearls. StatPearls Publishing. [Link]

-

Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

-

Indigo Biosciences. (n.d.). Adrenergic Receptors In Disease and Drug Discovery. [Link]

-

An, W. F., & Tolliday, N. (2010). Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader. Methods in molecular biology (Clifton, N.J.), 598, 175–184. [Link]

-

CVPharmacology. (n.d.). Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. [Link]

-

Cleveland Clinic Journal of Medicine. (1990). Adrenergic receptors: structure and function. [Link]

-

USDA ARS. (n.d.). Epinephrine. [Link]

-

A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2014). ASSAY and Drug Development Technologies, 12(5), 284–294. [Link]

-

Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101734. [Link]

-

University of California, Berkeley. (n.d.). Epinephrine & the cAMP Cascade. [Link]

-

Wikipedia. (n.d.). Vesicular monoamine transporter. [Link]

-

Pressbooks.pub. (n.d.). Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine). In Foundations of Neuroscience. [Link]

-

Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. [Link]

-

Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). α- and β-Adrenergic Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

-

Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Storage and Release of Catecholamines. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

-

Kato, S. Z., & Ito, R. (1985). Involvement of epinephrine in the presynaptic beta adrenoceptor mechanism of norepinephrine release from rat hypothalamic slices. The Journal of pharmacology and experimental therapeutics, 232(2), 507–512. [Link]

-

Medicine LibreTexts. (2022, October 9). 2.2: Neurotransmitter Synthesis and Storage. [Link]

-

Al-Hasani, K., et al. (2023). Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions. Journal of Neurochemistry, 167(1), 2-19. [Link]

-

Anisman, H., & Zacharko, R. M. (1982). An introduction to neurotransmission. Psychopharmacology, 78(3), 201–209. [Link]

-

Taylor & Francis. (n.d.). VMAT2 – Knowledge and References. [Link]

-

Mei, Y., et al. (2025). Molecularly engineered supramolecular fluorescent chemodosimeter for measuring epinephrine dynamics. Nature Communications, 16(1), 1989. [Link]

Sources

- 1. [PDF] Targeting FRET-Based Reporters for cAMP and PKA Activity Using AKAP79 | Semantic Scholar [semanticscholar.org]

- 2. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting FRET-Based Reporters for cAMP and PKA Activity Using AKAP79 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Phosphorylation: Mechanisms, Types, and Research Techniques - Creative Proteomics [creative-proteomics.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 11. Identification and Quantification of 2′,3′-cAMP Release by the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding protein phosphorylation on a systems level - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. agilent.com [agilent.com]

- 20. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Molecularly engineered supramolecular fluorescent chemodosimeter for measuring epinephrine dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. annualreviews.org [annualreviews.org]

- 31. researchgate.net [researchgate.net]

- 32. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Measurement of second messengers in signal transduction: cAMP and inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 36. rndsystems.com [rndsystems.com]

The Epiphany of Epinephrine: A Technical Chronicle of Adrenaline's Discovery and its Hormonal Legacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Obscure Gland to First-in-Class Hormone

For centuries, the small, unassuming adrenal glands perched atop the kidneys remained an anatomical curiosity, their function a complete mystery.[1][2][3][4] It wasn't until the late 19th and early 20th centuries that a series of groundbreaking experiments unveiled the potent substance within, a molecule that would revolutionize our understanding of physiology and pharmacology. This guide provides a detailed technical account of the discovery of adrenaline, the first hormone to be isolated and synthesized, tracing the path from crude tissue extracts to a crystallized, life-saving molecule.[1][5] We will delve into the experimental designs, the scientific reasoning behind them, and the pivotal discoveries that laid the groundwork for endocrinology and the development of adrenergic drugs.

Part I: The Dawn of Adrenal Physiology - Early Investigations into a Gland of Mystery

The journey to understanding the adrenal glands began not with a flash of insight, but with careful clinical observation and bold physiological experimentation.

Addison's Clinical Insight: A Pathological Clue

The first significant clue to the adrenal glands' vital role came from British physician Thomas Addison. In 1855, he described a syndrome of fatigue, weight loss, vomiting, and skin darkening in patients who, upon autopsy, were found to have damaged adrenal glands.[3] This clinical correlation, known as Addison's disease, provided the first compelling evidence that these glands were essential for life, though the mechanism remained elusive.[2][3]

The Pressor Effect: Oliver and Schäfer's Landmark Experiments

The critical breakthrough came in 1894 from the collaboration between physician George Oliver and physiologist Edward Schäfer.[5][6][7] Their experiments, elegantly simple in concept yet profound in their implications, demonstrated the powerful physiological effects of adrenal extracts.

-

Objective: To determine the physiological effects of adrenal gland extracts.

-

Methodology:

-

Glycerine extracts were prepared from the adrenal glands of various animals, including calves and sheep.[2][6]

-

The extracts were injected intravenously into anesthetized dogs.[3]

-

Arterial blood pressure was monitored via a cannula inserted into the carotid artery, connected to a recording device.[6]

-

-

Key Findings:

This discovery of a potent "pressor" substance within the adrenal medulla ignited a race among scientists to isolate and identify this active principle.

Part II: The Hunt for the Active Principle - Isolation, Purification, and a Naming Controversy

The late 19th and early 20th centuries witnessed a flurry of activity aimed at isolating the mysterious substance from adrenal extracts. This period was marked by intense competition, near misses, and ultimately, success.

The American Effort: John Jacob Abel's "Epinephrin"

At Johns Hopkins University, pharmacologist John Jacob Abel was among the first to make significant headway. In 1897, he reported the isolation of a substance from sheep adrenal glands which he named "epinephrin".[9][10][11]

-

Objective: To isolate the pure, active pressor agent from the adrenal medulla.

-

Methodology:

-

Outcome:

Abel's work was a crucial step, but the use of benzoyl chloride ultimately yielded a modified, less potent form of the molecule.[12]

The Breakthrough: Jokichi Takamine's Crystalline "Adrenalin"

The definitive isolation and crystallization of the hormone were achieved independently by Japanese-American chemist Jokichi Takamine in 1901.[3][5][14] Working in his private laboratory, Takamine, with the assistance of Keizo Uenaka, developed a more effective method that yielded a pure, stable, and crystalline product.[15][16][17]

Caption: Takamine's workflow for adrenaline isolation.

Takamine's success in obtaining a pure, crystalline substance was a landmark achievement.[14] He named his discovery "Adrenalin" and patented the isolation process.[6][14] This was the first time a hormone had been isolated in its pure form.[9]

The Naming Dilemma: Adrenaline vs. Epinephrine

The dual discoveries of Abel and Takamine led to a lasting nomenclatural debate.

| Term | Proponent | Origin | Modern Usage |

| Epinephrine | John Jacob Abel | From the Greek "epi-" (upon) and "nephros" (kidney).[13] | Predominantly used in the United States.[18] |

| Adrenaline | Jokichi Takamine (as "Adrenalin") | From the Latin "ad-" (near) and "renes" (kidneys).[13] | Widely used in the United Kingdom and other parts of the world.[18][19] |

The controversy was fueled by the fact that Abel's "epinephrin" was an inactive derivative, while Takamine's "Adrenalin" was the pure, active hormone.[13][18] Sir Henry Hallett Dale, a prominent British pharmacologist, championed the use of "adrenaline," arguing that "epinephrine" had been used to describe extracts that were not physiologically identical.[13][18] Today, both terms are recognized, with labeling often including both names to avoid confusion.[20][21]

Part III: From Bench to Bulk - The Chemical Synthesis of Adrenaline

The isolation of adrenaline was quickly followed by its chemical synthesis, a critical step for its widespread medical application. This was first achieved independently by Friedrich Stolz and Henry Drysdale Dakin in 1904.[5][6][22]

Stolz's Synthetic Route

Working at Farbwerke Hoechst in Germany, Friedrich Stolz developed a multi-step synthesis starting from catechol.

Caption: Simplified schematic of Stolz's adrenaline synthesis.

Stolz first synthesized the ketone form of adrenaline, which he called adrenalone.[6][22] The final reduction of the ketone to a secondary alcohol yielded adrenaline.[6] This achievement marked the first time a hormone had been synthesized in a laboratory.[6][23]

Part IV: Unraveling the Mechanism - The "Fight-or-Flight" Response and Adrenergic Signaling

With a pure and synthesizable form of adrenaline available, researchers could now explore its physiological role in detail.

The "Fight-or-Flight" Hypothesis

In the early 20th century, Harvard physiologist Walter Cannon proposed the concept of the "fight-or-flight" response.[24][25][26] He theorized that in response to a perceived threat, the sympathetic nervous system stimulates the adrenal medulla to release adrenaline.[24][25] This hormonal surge prepares the body for immediate, strenuous action—either to fight the threat or flee from it.[27][28]

Physiological Effects of Adrenaline Release:

-

Increased Heart Rate and Contractility: Boosts cardiac output.[5][29]

-

Vasoconstriction and Vasodilation: Redirects blood flow from the skin and viscera to skeletal muscles.[5][29]

-

Bronchodilation: Increases oxygen uptake in the lungs.[29]

-

Glycogenolysis: Stimulates the liver to release glucose into the bloodstream, providing a rapid energy source.[5][29]

-

Pupil Dilation: Enhances visual acuity.[5]

The Discovery of Adrenergic Receptors and Signaling Pathways

The diverse effects of adrenaline across different tissues hinted at the existence of specific cellular receptors. Adrenaline exerts its effects by binding to adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) family.[][31] These receptors are broadly classified into two main types, alpha (α) and beta (β), each with several subtypes.[31]

Sources

- 1. [PDF] History of adrenal research: from ancient anatomy to contemporary molecular biology. | Semantic Scholar [semanticscholar.org]

- 2. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. serious-science.org [serious-science.org]

- 4. A brief history of adrenal research: steroidogenesis - the soul of the adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adrenaline - Wikipedia [en.wikipedia.org]

- 6. The Discovery Of Adrenaline [brainimmune.com]

- 7. Oliver and Schäfer's discovery of the cardiovascular action of suprarenal extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epinephrine | Description, Production, & Function | Britannica [britannica.com]

- 9. Abel, Takamine, and the Isolation of Adrenaline | Research Starters | EBSCO Research [ebsco.com]

- 10. John Jacob Abel | Protein Isolation, Insulin Discovery & Biochemistry | Britannica [britannica.com]

- 11. Abel, John Jacob (1857–1938) | McGraw Hill's AccessScience [accessscience.com]

- 12. Adrenaline/Epinephrine Hunters: Past, Present, and Future at 1900 [gavinpublishers.com]

- 13. litfl.com [litfl.com]

- 14. ijuh.org [ijuh.org]

- 15. invent.org [invent.org]

- 16. Researcher Dr. Jokichi Takamine’s Success in the Crystallization of Adrenaline Paved the Way for Development in Various Fields - Our Stories - Daiichi Sankyo [daiichisankyo.com]

- 17. ijuh.org [ijuh.org]

- 18. “Where name and image meet”—the argument for “adrenaline” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Renaming adrenaline is wrong and may lead to errors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Changes to adrenaline and noradrenaline labels | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 21. firstwordpharma.com [firstwordpharma.com]

- 22. acs.org [acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Fight-or-flight response - Wikipedia [en.wikipedia.org]

- 25. Stress: Fight or Flight Response - Psychologist World [psychologistworld.com]

- 26. zimbardo.com [zimbardo.com]

- 27. Evolution of the Fight or Flight Response [thoughtco.com]

- 28. perlego.com [perlego.com]

- 29. dermnetnz.org [dermnetnz.org]

- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]

Whitepaper: The Adrenergic Modulation of Memory: Epinephrine's Pivotal Role in Synaptic Plasticity and Mnemonic Encoding

Abstract

Epinephrine, a catecholamine hormone released from the adrenal medulla in response to arousing experiences, is a powerful modulator of learning and memory.[1] While its inability to readily cross the blood-brain barrier presents a mechanistic puzzle, its effects on the central nervous system are profound, primarily through the enhancement of synaptic plasticity in key memory circuits. This technical guide provides an in-depth exploration of the mechanisms by which peripherally released epinephrine influences the brain to facilitate the consolidation of long-term memories. We will dissect the signaling pathways, from peripheral reception to intracellular cascades within neurons of the hippocampus and amygdala, that underpin epinephrine's role in gating and strengthening synaptic connections. Furthermore, this guide details the state-of-the-art experimental methodologies employed to investigate these processes, offering a robust framework for researchers and drug development professionals aiming to understand and harness the power of adrenergic modulation for cognitive enhancement and the treatment of memory-related disorders.

The Peripheral Dilemma: How Epinephrine Influences a Sequestered Brain

A foundational principle in understanding epinephrine's effect on memory is that it does not readily cross the blood-brain barrier.[1][2][3] This necessitates indirect pathways to transduce its hormonal signal into a neural one. Research has converged on two primary, non-mutually exclusive mechanisms that explain how peripheral epinephrine influences central memory processes.

The Vagal Nerve Hypothesis

A predominant theory posits that epinephrine exerts its effects by activating peripheral β-adrenergic receptors located on the afferent fibers of the vagus nerve.[2] These vagal afferents project to the nucleus of the solitary tract (NTS) in the brainstem.[2] The NTS, in turn, has noradrenergic projections to forebrain structures critical for memory, including the amygdala.[2] This pathway effectively converts a peripheral hormonal signal into a central release of norepinephrine (NE), the brain's own adrenergic neuromodulator. Disrupting the amygdala's function or its connections abolishes the memory-enhancing effects of epinephrine, underscoring the criticality of this central node.[4]

The Glucose Hypothesis

An alternative and complementary mechanism involves blood glucose. A classic physiological effect of epinephrine is to stimulate glycogenolysis in the liver, leading to an increase in circulating blood glucose levels.[1] This elevated glucose provides additional energy substrate to the brain, which is crucial for the energetically demanding processes of synaptic plasticity and memory consolidation.[1] Evidence for this hypothesis is supported by findings that the memory-enhancing effects of epinephrine are diminished in aged rats that exhibit a blunted glucose response to the hormone.[1] Furthermore, direct administration of glucose can often mimic the memory-enhancing effects of epinephrine.[1] These findings suggest that epinephrine's influence on memory is, at least in part, mediated by its ability to mobilize energy resources for the brain.

Molecular Underpinnings: Adrenergic Receptors and Synaptic Plasticity

At the cellular level, the enhancement of memory is believed to be mediated by long-lasting changes in synaptic strength, a phenomenon known as synaptic plasticity. Long-Term Potentiation (LTP) is a primary cellular model for memory storage.[5][6] Norepinephrine (released centrally via the vagal pathway) and other neuromodulators acting on adrenergic receptors, particularly β-adrenergic receptors (β-ARs), are critical for "gating" the induction of LTP.[5][7]

The β-Adrenergic Receptor Signaling Cascade

Activation of β-ARs, which are G-protein coupled receptors (GPCRs), is insufficient on its own to induce LTP but powerfully enhances the efficacy of synaptic stimulation.[8] It essentially lowers the threshold for LTP induction, allowing moderately strong stimuli that would normally be forgotten to be encoded as long-lasting memories.[9] This modulation is achieved through a well-defined intracellular signaling cascade.

-

G-Protein Activation: Epinephrine or norepinephrine binding to a β-AR triggers a conformational change, activating an associated Gs protein.[][11]

-

Adenylyl Cyclase and cAMP: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[][12]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the active catalytic subunits.[11][13]

-

Downstream Phosphorylation: PKA then phosphorylates numerous downstream targets crucial for synaptic plasticity, including ion channels, glutamate receptors (AMPA and NMDA), and transcription factors, thereby enhancing synaptic efficacy.[5][7]

In parallel to the canonical cAMP/PKA pathway, β-ARs can also activate the Extracellular signal-Regulated Kinase (ERK) pathway, often through a β-arrestin-mediated mechanism.[5][] Both PKA and ERK are essential for the protein synthesis-dependent late phase of LTP (L-LTP), which is the cellular correlate of long-term memory.[5][6][8]

Facilitation of Early and Late-Phase LTP

The transition from a transient memory trace to a stable, long-term memory requires new protein synthesis.[8] LTP is similarly divided into a transient early phase (E-LTP) and a durable, protein synthesis-dependent late phase (L-LTP).[8] β-adrenergic activation is crucial for this transition. By pairing subthreshold synaptic stimulation with β-AR activation, researchers have demonstrated the induction of a robust L-LTP that persists for hours and requires protein synthesis and ERK activation.[8] This indicates that adrenergic signaling is a key mechanism for converting transient synaptic changes into enduring ones, mirroring the consolidation of long-term memory.[14]

Loci of Action: The Amygdala and Hippocampus

Epinephrine's modulation of memory is not uniform across the brain but is particularly potent in regions central to emotional and declarative memory processing: the amygdala and the hippocampus.

-

Amygdala: The basolateral amygdala (BLA) is a critical hub for integrating the influence of emotional arousal on memory.[15] The memory-enhancing effects of peripheral epinephrine are dependent on noradrenergic activation within the amygdala.[2] Increased norepinephrine levels in the amygdala have been observed following emotionally arousing training and epinephrine administration.[2]

-

Hippocampus: As a key site for the formation of spatial and contextual memories, the hippocampus is heavily innervated by noradrenergic pathways and its neurons express β-ARs.[5][7] Adrenergic modulation in the hippocampus directly facilitates the induction and persistence of LTP at its synapses, providing a direct cellular mechanism for enhancing memory encoding.[5][16] Studies show that epinephrine can convert a transient, decaying LTP into a durable form lasting for days in awake, behaving animals.[14]

Methodologies for Interrogating the Adrenergic-Memory Axis

Investigating the complex interplay between epinephrine, synaptic plasticity, and memory requires a multi-faceted experimental approach. The following protocols represent core, field-proven methodologies.

Electrophysiology: Field Potential Recording of LTP

This technique measures changes in synaptic strength in brain slices or in vivo, providing a direct readout of synaptic plasticity.[17][18]

Objective: To assess the effect of a β-adrenergic agonist (e.g., Isoproterenol) on the induction of Long-Term Potentiation (LTP) at Schaffer collateral-CA1 synapses in hippocampal slices.

Step-by-Step Methodology:

-

Slice Preparation: Acutely prepare 350-400 µm thick transverse hippocampal slices from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in an interface chamber continuously perfused with oxygenated aCSF at room temperature.

-

Electrode Placement: Transfer a slice to a recording chamber on a microscope stage. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[19]

-

Baseline Recording: Deliver single test pulses (e.g., 0.033 Hz) to establish a stable 20-30 minute baseline of fEPSP responses. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal amplitude.

-

Pharmacological Application: Perfuse the slice with aCSF containing a β-adrenergic agonist (e.g., 1 µM Isoproterenol) for 20-30 minutes prior to and during the LTP induction protocol.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A subthreshold protocol (e.g., a single train of 100 Hz for 1 second) that does not typically induce L-LTP on its own is ideal for observing the facilitatory effect of the drug.[8]

-

Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60-120 minutes post-HFS to measure the magnitude and stability of the potentiation.

-

Data Analysis: Quantify the magnitude of LTP by expressing the average fEPSP slope during the last 10 minutes of recording as a percentage of the average pre-HFS baseline slope. Compare results between drug-treated and control slices.

In Vivo Microdialysis: Measuring Neurochemical Dynamics

Microdialysis allows for the sampling and measurement of neurotransmitter and metabolite concentrations in the extracellular fluid of discrete brain regions in awake, behaving animals.[20][21]

Objective: To measure norepinephrine (NE) release in the basolateral amygdala (BLA) following a memory-enhancing dose of peripheral epinephrine.

Step-by-Step Methodology:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula aimed at the BLA of a rat or mouse. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the BLA of the awake, freely moving animal.

-

Perfusion & Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours, collecting and discarding the initial dialysate samples.

-

Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish basal NE levels.

-

Epinephrine Administration: Administer a systemic injection of epinephrine (e.g., 0.1 mg/kg, i.p.).

-

Post-Injection Collection: Continue collecting dialysate samples for at least 2 hours following the injection to monitor changes in extracellular NE concentration.

-

Sample Analysis: Analyze the NE concentration in the dialysate samples using a highly sensitive method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[22]

-

Data Analysis: Express post-injection NE levels as a percentage change from the average baseline concentration.

Genetic and Molecular Probes: Linking Signaling to Gene Expression

Epinephrine's modulation of L-LTP and long-term memory ultimately involves changes in gene expression. Analysis of mRNA levels for immediate-early genes or transcription factors provides a molecular snapshot of neuronal activation and plasticity-related processes.

Key Finding: Studies using epinephrine-deficient mice (Pnmt-KO) have shown that contextual fear conditioning leads to a significant increase in the hippocampal mRNA expression of the Nr4a family of transcription factors (Nr4a1, Nr4a2, Nr4a3).[3] This increase is absent in the knockout mice but can be rescued by peripheral epinephrine administration, directly linking the hormone to the activation of gene expression programs required for memory consolidation.[3][23] These transcription factors are implicated in the expression of genes like brain-derived neurotrophic factor (BDNF), which is crucial for hippocampal-dependent memory.[24]

Advanced Circuit Manipulation: Optogenetics and Chemogenetics

These revolutionary techniques allow for the precise temporal and cell-type-specific control of neuronal activity, enabling researchers to establish causal links between the activity of specific circuits and behavior.[25][26][27]

Chemogenetics (DREADDs): Involves expressing "Designer Receptors Exclusively Activated by Designer Drugs" in a target neuronal population. Systemic administration of an otherwise inert ligand (e.g., CNO) can then selectively activate or inhibit these neurons over a period of minutes to hours.[28] This is ideal for studying the sustained neuromodulatory states relevant to memory consolidation. Optogenetics: Uses genetically encoded light-sensitive proteins (opsins) to control neuronal firing with millisecond precision using light delivered via fiber optics.[25][27] This is suited for dissecting the role of precise firing patterns in synaptic plasticity and information encoding.

Quantitative Data Summary

The effects of epinephrine on memory and learning are highly dose-dependent, often following an inverted-U shaped curve where moderate doses are enhancing and very low or high doses are ineffective or even impairing.[2][14]

| Agent/Condition | Dose/Parameter | Brain Region/Task | Observed Effect | Reference(s) |

| Epinephrine | 0.03 mg/kg | Place Learning Task | Impaired Learning | [29] |